molecular formula C9H6FNO B1342521 2-(4-Fluorophenyl)oxazole CAS No. 885268-39-3

2-(4-Fluorophenyl)oxazole

Numéro de catalogue: B1342521
Numéro CAS: 885268-39-3
Poids moléculaire: 163.15 g/mol
Clé InChI: VIWONCNRYPUJLL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Fluorophenyl)oxazole is a heterocyclic compound featuring an oxazole ring substituted with a 4-fluorophenyl group. Oxazole derivatives are known for their diverse biological activities and have garnered significant attention in medicinal chemistry . The presence of the fluorine atom in the phenyl ring often enhances the compound’s biological activity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorobenzoyl chloride with glycine, followed by cyclization under acidic conditions to form the oxazole ring . Another approach involves the use of 4-fluoroaniline and glyoxylic acid, which undergoes cyclization in the presence of a dehydrating agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(4-Fluorophenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

2-(4-Fluorophenyl)oxazole and its derivatives are utilized across various scientific disciplines, including pharmaceutical development, agricultural chemicals, material science, and biochemical research .

Scientific Research Applications

Pharmaceutical Development

  • This compound serves as a key intermediate in synthesizing pharmaceuticals, especially anticancer agents, because its structural properties enhance biological activity .
  • Oxazole derivatives have demonstrated potential as anticancer drugs. For instance, specific compounds have shown high antitumor activity in mouse models, significantly reducing tumor mass at lower doses than reference compounds .
  • 2-Heteroaryl-oxazolidine-4-one derivatives, modified from pyrazole-oxazolinone, are being explored as Hepatitis B virus (HBV) capsid modulators .

Agricultural Chemicals

  • This compound is used in formulating agrochemicals like herbicides and fungicides, providing effective pest control solutions .

Material Science

  • This compound can be incorporated into polymer formulations to improve thermal stability and mechanical properties, making it valuable in producing high-performance materials .

Biochemical Research

  • Researchers use this compound in studies related to enzyme inhibition and receptor binding, aiding in discovering new therapeutic targets and understanding biological processes .
  • Aryl-5-aryloxazol-2-amine derivatives are investigated as 5-lipoxygenase inhibitors, with modifications to their structure enhancing inhibitory activity .

Synthesis and Evaluation

  • Various methods exist for synthesizing oxazole derivatives, including reacting 2-bromopropiophenone with 2-fluorobenzylamine to yield 4-methyloxazole .
  • Novel triaryl derivatives containing a 4-methyloxazole moiety have been synthesized and evaluated for their potential applications .

Mécanisme D'action

The mechanism of action of 2-(4-Fluorophenyl)oxazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes or receptors, often leading to inhibition of enzymatic activity or modulation of receptor function. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparaison Avec Des Composés Similaires

    2-Phenyl-oxazole: Lacks the fluorine atom, resulting in different biological activity.

    2-(4-Chlorophenyl)oxazole: Contains a chlorine atom instead of fluorine, which affects its reactivity and biological properties.

    2-(4-Bromophenyl)oxazole:

Uniqueness: 2-(4-Fluorophenyl)oxazole is unique due to the presence of the fluorine atom, which often enhances its stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts .

Activité Biologique

2-(4-Fluorophenyl)oxazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth exploration of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorinated phenyl ring attached to an oxazole ring, contributing to its unique chemical reactivity and biological profile. The presence of the fluorine atom often enhances the lipophilicity and metabolic stability of compounds, making them more effective in various biological contexts.

The biological activity of this compound is primarily attributed to its role as an inhibitor of receptor tyrosine kinases (RTKs) , particularly the Axl subfamily. These kinases are involved in critical cellular processes such as growth, differentiation, and survival. The inhibition of Axl has been linked to the suppression of cancer cell proliferation and metastasis, positioning this compound as a potential therapeutic agent for hyperproliferative disorders, including various cancers such as breast and lung cancer .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in multiple cancer cell lines, suggesting its potential utility in cancer therapy. The compound's mechanism involves the downregulation of Axl signaling pathways, which are often overactive in cancerous tissues .

Antiparasitic Activity

In addition to its anticancer effects, derivatives of oxazole compounds have demonstrated antiprotozoal activity against pathogens such as Giardia lamblia and Trichomonas vaginalis. For instance, certain oxazole derivatives have exhibited IC50 values below 10 µM against these protozoa, indicating strong antiparasitic potential . This suggests that this compound could be explored for treating parasitic infections.

Tyrosinase Inhibition

Recent studies have identified this compound derivatives as potent inhibitors of tyrosinase , an enzyme critical for melanin biosynthesis. This property positions these compounds as potential agents for skin-lightening applications. In vitro assays have shown IC50 values significantly lower than those of standard inhibitors like kojic acid .

Case Studies

  • Anticancer Evaluation : A study evaluated the anticancer properties of several oxazole derivatives, including this compound. Results indicated that these compounds could effectively inhibit tumor growth in xenograft models, highlighting their potential for further development in oncology .
  • Antiprotozoal Activity : Another investigation focused on the synthesis and evaluation of various substituted oxazoles against Giardia lamblia. The results showed that certain derivatives demonstrated superior activity compared to traditional treatments like metronidazole .
  • Tyrosinase Inhibition : Research exploring the structure-activity relationship (SAR) of phenolic compounds with oxazole scaffolds revealed that modifications could enhance tyrosinase inhibitory activity significantly. Compounds with specific substitutions exhibited IC50 values ranging from 16.78 µM to over 200 µM .

Data Summary

Activity IC50 Value Reference
Anticancer (various cell lines)<10 µM
Antiprotozoal (Giardia lamblia)<10 µM
Tyrosinase Inhibition16.78 - >200 µM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-fluorophenyl)oxazole, and what key reaction parameters influence yield?

The primary method involves palladium-catalyzed C–H arylation using 4-bromofluorobenzene and oxazole. Key parameters include catalyst choice (e.g., Pd(acac)₂), base (Cs₂CO₃), solvent (DMA), and temperature (100–110°C). Lowering catalyst loading (2.5 mol%) and reaction time (16 h) favors monoarylation (37% yield), while higher catalyst amounts promote diarylation (83% yield) . Competing C5 vs. C2 regioselectivity arises from differences in C–H bond activation energy, with C5 preferred in palladium-catalyzed CMD pathways .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • X-ray crystallography : Resolves molecular geometry, dihedral angles (e.g., 10.7–64.1° between rings), and disorder (e.g., fluorine positional disorder with 0.627:0.373 occupancy) .
  • FT-IR and mass spectrometry : Confirm functional groups and molecular weight .
  • ¹H/¹³C NMR : Validates substitution patterns and purity.

Q. What are the primary biological or material science applications of this compound derivatives?

  • Medicinal chemistry : Serves as a scaffold for anticancer agents (e.g., Plk1 inhibitors) via QSAR-guided modifications .
  • Materials science : Used in fluorescent probes (e.g., ortho-POPOP analogs) due to high Stokes shifts and π-stacking interactions .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of mono- vs. diarylated oxazoles be systematically addressed?

Regioselectivity is controlled by:

  • Catalyst tuning : Pd(acac)₂ with bulky phosphine ligands (e.g., butyldi(1-adamantyl)-phosphine) reduces steric hindrance at C2.
  • Reaction optimization : Lower temperatures (100°C) and shorter durations (16 h) suppress competing C5-arylation .
  • Substrate design : Electron-withdrawing groups on oxazole enhance C2 reactivity.

Q. How should researchers resolve contradictions in crystallographic data, such as positional disorder of substituents?

  • Refinement tools : Use SHELXL for disorder modeling, applying restraints to thermal parameters and occupancy ratios .
  • Complementary techniques : Validate with ¹⁹F NMR or DFT calculations to confirm dynamic disorder in solution .

Q. What computational strategies are effective in designing this compound derivatives with enhanced bioactivity?

  • QSAR models : Prioritize derivatives using descriptors like logP, polarizability, and HOMO/LUMO energies .
  • Molecular docking : Screen against targets (e.g., Plk1 kinase) using AutoDock Vina; prioritize ligands with ΔG < −9 kcal/mol .
  • ADMET prediction : Apply SwissADME to assess Lipinski compliance and toxicity risks.

Q. How can fluorescence properties of this compound derivatives be optimized for sensor applications?

  • Steric engineering : Introduce bulky substituents (e.g., biphenyl groups) to increase Stokes shift via restricted rotation .
  • Electronic modulation : Electron-donating groups (e.g., –OCH₃) enhance emission intensity by stabilizing excited states .
  • Crystal packing analysis : Utilize π–π interactions (3.8–4.2 Å spacing) to tune solid-state luminescence .

Q. Methodological Notes

  • Synthesis : Always monitor reaction progress via TLC or GC-MS to avoid over-arylation .
  • Crystallography : Validate SHELXL-refined structures with R-factor convergence (<5%) and Hirshfeld surface analysis .
  • Computational workflows : Cross-validate docking results with molecular dynamics simulations (e.g., 100 ns trajectories) .

Propriétés

IUPAC Name

2-(4-fluorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWONCNRYPUJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610286
Record name 2-(4-Fluorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885268-39-3
Record name 2-(4-Fluorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-fluoro-4-iodobenzene (1 g, 0.0144 mmol) in DMF (15 mL) was purged with argon, and oxazole (6.4 g/3.3 mL, 0.02898 mmol), copper iodide (5.5 g, 0.02898 mmol) and palladium (II) acetate (0.15 g, 0.000724 mmol) was added. The reaction mixture was purged with argon for 5 min and refluxed under argon for 12 h. The solution was cooled to room temperature and diluted with ice cold water (100 mL). The reaction mixture was extracted with ethyl acetate (200 mL) and filtered through Celite® reagent. The organic solvent was dried with sodium sulfate, filtered and the solvent was removed under reduced pressure to obtain crude product. The crude product was purified by Biotage IsoleraOne® column using a 25 g column (7% ethyl acetate in hexane) to give 2-(4-fluorophenyl)oxazole (0.6 g, 26%) as yellow liquid. 1H NMR (400 MHz, DMSO-d6): δ 8.19 (s, 1H), 8.03-7.99 (m, 2H), 7.34 (t, 3H); LC-MS m/z calculated for [M+H]+ 164.05. found 164.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
catalyst
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)oxazole
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)oxazole
Reactant of Route 3
Reactant of Route 3
2-(4-Fluorophenyl)oxazole
Reactant of Route 4
Reactant of Route 4
2-(4-Fluorophenyl)oxazole
Reactant of Route 5
Reactant of Route 5
2-(4-Fluorophenyl)oxazole
Reactant of Route 6
Reactant of Route 6
2-(4-Fluorophenyl)oxazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.